2-({(2E)-2-cyano-3-[5-(4-sulfamoylphenyl)furan-2-yl]prop-2-enoyl}amino)benzoic acid
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Overview
Description
2-({(2E)-2-cyano-3-[5-(4-sulfamoylphenyl)furan-2-yl]prop-2-enoyl}amino)benzoic acid is a complex organic compound that features a cyano group, a sulfamoylphenyl group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({(2E)-2-cyano-3-[5-(4-sulfamoylphenyl)furan-2-yl]prop-2-enoyl}amino)benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the sulfamoylphenyl group: This step often involves sulfonation reactions using reagents like sulfur trioxide or chlorosulfonic acid.
Addition of the cyano group: This can be done via nucleophilic substitution reactions using cyanide salts.
Coupling with benzoic acid: The final step involves coupling the intermediate with benzoic acid derivatives under conditions that promote amide bond formation, such as using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Reagents such as halogens, nitrating agents, and alkylating agents are commonly used under various conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
2-({(2E)-2-cyano-3-[5-(4-sulfamoylphenyl)furan-2-yl]prop-2-enoyl}amino)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-({(2E)-2-cyano-3-[5-(4-sulfamoylphenyl)furan-2-yl]prop-2-enoyl}amino)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler compound with a similar ester functional group.
Fluorine compounds: Share some chemical reactivity due to the presence of electronegative groups.
Uniqueness
2-({(2E)-2-cyano-3-[5-(4-sulfamoylphenyl)furan-2-yl]prop-2-enoyl}amino)benzoic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C21H15N3O6S |
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Molecular Weight |
437.4 g/mol |
IUPAC Name |
2-[[(E)-2-cyano-3-[5-(4-sulfamoylphenyl)furan-2-yl]prop-2-enoyl]amino]benzoic acid |
InChI |
InChI=1S/C21H15N3O6S/c22-12-14(20(25)24-18-4-2-1-3-17(18)21(26)27)11-15-7-10-19(30-15)13-5-8-16(9-6-13)31(23,28)29/h1-11H,(H,24,25)(H,26,27)(H2,23,28,29)/b14-11+ |
InChI Key |
AZKKSEZBSLUNBI-SDNWHVSQSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)/C(=C/C2=CC=C(O2)C3=CC=C(C=C3)S(=O)(=O)N)/C#N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)S(=O)(=O)N)C#N |
Origin of Product |
United States |
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